N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is used to synthesize different heterocyclic derivatives. These derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have shown significant antitumor activities. Most compounds revealed high inhibitory effects on three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) during in vitro screening tests (Shams et al., 2010).
Antimicrobial Applications
A series of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes, based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and related systems, were synthesized. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial activity against most tested organisms. Some compounds exhibited efficiency comparable or even higher than selected standards, and were applied for disperse dyeing of nylon, acetate, and polyester fabrics (Shams et al., 2011).
Synthesis of Novel Derivatives
The synthetic versatility of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide enables the synthesis of various novel compounds with potential biological activities. For instance, new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, were synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Development of Analytical Methods
In addition to its applications in synthesizing biologically active compounds, derivatives of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide have been used in the development of analytical methods. For example, a rapid chemometric reverse-phase HPLC method was developed for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations, showcasing the chemical's role in advancing pharmaceutical analysis (Kanthale et al., 2020).
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14(2)28(25,26)16-10-8-15(9-11-16)12-20(24)23-21-18(13-22)17-6-4-3-5-7-19(17)27-21/h8-11,14H,3-7,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYWXRPVAAJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.